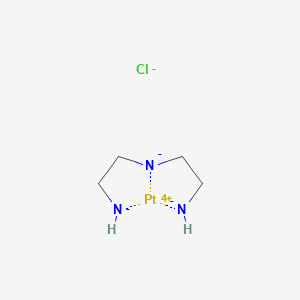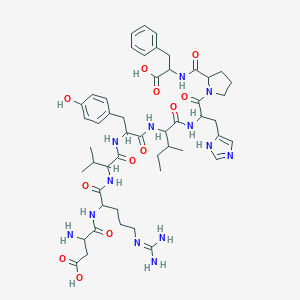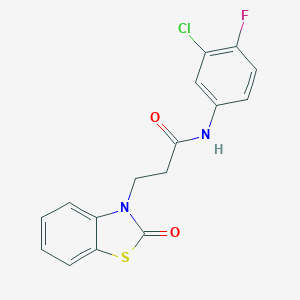
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as CF3 or CF3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
生化和生理效应
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can reduce tumor growth in animal models of cancer, as well as alleviate symptoms of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various physiological processes. However, there are also some limitations to its use. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a relatively new compound, and its mechanism of action is not fully understood. It may also have off-target effects that could complicate data interpretation.
未来方向
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide and to identify any potential off-target effects. Overall, N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has the potential to be a valuable tool for scientific research and drug development.
合成方法
The synthesis method for N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the reaction of 3-chloro-4-fluoroaniline with 2-oxo-1,3-benzothiazole-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography to obtain N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in high yield and purity.
科学研究应用
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been investigated for its potential as a fluorescent probe for imaging biological systems.
属性
产品名称 |
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
|---|---|
分子式 |
C16H12ClFN2O2S |
分子量 |
350.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C16H12ClFN2O2S/c17-11-9-10(5-6-12(11)18)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
InChI 键 |
DINFGZDPNDRTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



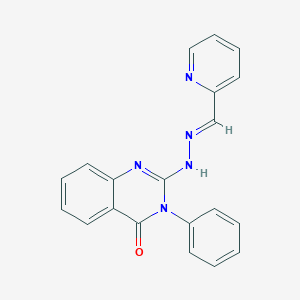
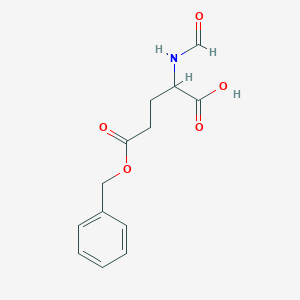
![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
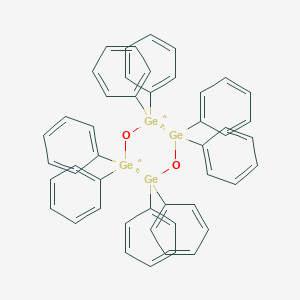
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)
